3-(2-furyl)-4-(2-thenylideneamino)-1H-1,2,4-triazole-5-thione
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Overview
Description
5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2-furyl and 2-thienyl derivatives with appropriate triazole precursors. One common method involves the reaction of 2-furyl hydrazine with 2-thienyl aldehyde under acidic conditions to form the corresponding hydrazone, which is then cyclized to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings.
Scientific Research Applications
5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signal transduction pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing furan and thiophene rings, such as:
- 2-(2-FURYL)-1,3-BENZOXAZOLE
- 2-(2-THIENYL)-1,3-BENZOXAZOLE
- 5-(2-FURYL)-2-THIENYL-1,3,4-OXADIAZOLE
Uniqueness
What sets 5-(2-FURYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL apart is its unique combination of furan, thiophene, and triazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8N4OS2 |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8N4OS2/c17-11-14-13-10(9-4-1-5-16-9)15(11)12-7-8-3-2-6-18-8/h1-7H,(H,14,17)/b12-7+ |
InChI Key |
ZUMZEKCPICIONL-KPKJPENVSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3 |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
Origin of Product |
United States |
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